molecular formula C8H7BrClNO B6229453 N-(4-bromophenyl)-N-methylcarbamoyl chloride CAS No. 1235712-88-5

N-(4-bromophenyl)-N-methylcarbamoyl chloride

Cat. No. B6229453
CAS RN: 1235712-88-5
M. Wt: 248.5
InChI Key:
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Description

N-(4-bromophenyl)-N-methylcarbamoyl chloride (NBP-MCC) is a novel small-molecule compound that has recently been developed for use in laboratory experiments. It has been found to have a variety of applications in scientific research, including in biochemical and physiological studies, as well as in drug development.

Scientific Research Applications

N-(4-bromophenyl)-N-methylcarbamoyl chloride has been found to have a wide range of applications in scientific research. It has been used to study the effects of small-molecule compounds on various biochemical and physiological processes, such as the regulation of gene expression, protein folding, and cell signaling. It has also been used to study the effects of drugs on the human body, as well as to develop new drugs.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-methylcarbamoyl chloride is not yet fully understood. It is believed to interact with proteins and other cellular components, leading to changes in gene expression, protein folding, and other biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromophenyl)-N-methylcarbamoyl chloride are not yet fully understood. However, it has been shown to affect various processes in the body, such as gene expression, protein folding, and cell signaling. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

The use of N-(4-bromophenyl)-N-methylcarbamoyl chloride in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects on various biochemical and physiological processes can be easily studied. However, it is also important to note that N-(4-bromophenyl)-N-methylcarbamoyl chloride is a relatively new compound, and its effects on the body are still not fully understood. Therefore, caution should be taken when using N-(4-bromophenyl)-N-methylcarbamoyl chloride in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of N-(4-bromophenyl)-N-methylcarbamoyl chloride in scientific research. One potential direction is to further study its effects on various biochemical and physiological processes, such as gene expression, protein folding, and cell signaling. Additionally, N-(4-bromophenyl)-N-methylcarbamoyl chloride could be used to develop new drugs and to study the effects of existing drugs on the human body. Finally, N-(4-bromophenyl)-N-methylcarbamoyl chloride could be used to study the effects of small-molecule compounds on various diseases, such as cancer, cardiovascular disease, and neurological disorders.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N-methylcarbamoyl chloride has been achieved through a two-step process. The first step involves the reaction of 4-bromophenyl-N-methylcarbamate with thionyl chloride in the presence of a catalyst. This yields a carbamate ester, which is then reacted with methyl iodide in the presence of a base to form the desired N-(4-bromophenyl)-N-methylcarbamoyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-N-methylcarbamoyl chloride involves the reaction of 4-bromophenylamine with methyl chloroformate in the presence of a base to form N-(4-bromophenyl)-N-methylcarbamate, which is then converted to the desired product by reaction with thionyl chloride.", "Starting Materials": [ "4-bromophenylamine", "methyl chloroformate", "base (e.g. triethylamine)", "thionyl chloride" ], "Reaction": [ "Step 1: 4-bromophenylamine is reacted with methyl chloroformate in the presence of a base (e.g. triethylamine) to form N-(4-bromophenyl)-N-methylcarbamate.", "Step 2: The N-(4-bromophenyl)-N-methylcarbamate is then reacted with thionyl chloride to form N-(4-bromophenyl)-N-methylcarbamoyl chloride." ] }

CAS RN

1235712-88-5

Product Name

N-(4-bromophenyl)-N-methylcarbamoyl chloride

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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